Alamandine

Vue d'ensemble

Description

L’alamandine est un peptide qui fait partie du système rénine-angiotensine, qui joue un rôle crucial dans la régulation de la pression artérielle et de l’équilibre hydrique dans l’organisme. Elle est un produit de l’hydrolyse catalytique de l’angiotensine A par l’enzyme de conversion de l’angiotensine 2 ou par la décarboxylation du résidu acide aspartique de l’angiotensine-(1-7) . L’this compound a démontré des effets protecteurs cardiovasculaires, notamment une vasodilatation et des propriétés anti-hypertensives .

Applications De Recherche Scientifique

Antihypertensive Effects

Research indicates that alamandine exhibits significant antihypertensive properties. In studies involving spontaneously hypertensive rats (SHRs), administration of this compound led to a notable reduction in blood pressure and improvement in left ventricular function. The peptide's mechanism involves the inhibition of protein kinase A (PKA) signaling pathways, which are often activated during hypertensive states .

Table 1: Effects of this compound on Blood Pressure and Cardiac Function

Prevention of Cardiac Hypertrophy

This compound has shown promise in preventing cardiac hypertrophy induced by angiotensin II. In vitro studies demonstrated that this compound treatment inhibited cardiomyocyte hypertrophy through MrgD activation, involving pathways like AMPK/NO signaling . This suggests its potential utility in managing conditions associated with chronic hypertension.

Anti-Inflammatory and Antifibrotic Properties

This compound exhibits anti-inflammatory effects that could be beneficial in various inflammatory diseases. For instance, it has been shown to alleviate doxorubicin-induced cardiotoxicity by reducing pro-inflammatory cytokines such as TNF-α and IL-6 . Furthermore, this compound administration has been linked to reduced pulmonary fibrosis through its antioxidative properties, enhancing respiratory function in animal models .

Table 2: this compound's Impact on Inflammation and Fibrosis

Potential Applications in COVID-19 Treatment

Recent studies have explored this compound's role in the context of SARS-CoV-2 infections. Its protective characteristics against inflammation and fibrosis make it a candidate for therapeutic strategies aimed at mitigating COVID-19-related complications, particularly in patients experiencing severe respiratory distress . However, further clinical trials are necessary to establish its efficacy and safety profile in this context.

Case Studies and Research Findings

Several case studies have highlighted the promising applications of this compound:

- Hypertension Management : A study demonstrated that subcutaneous infusion of this compound in SHRs significantly reduced hypertension and cardiac hypertrophy over six weeks, suggesting its potential as a long-term antihypertensive agent .

- Pulmonary Protection : Another investigation showed that this compound administration could protect against bleomycin-induced lung fibrosis by modulating oxidative stress and promoting autophagy, indicating its relevance in treating fibrotic lung diseases .

Mécanisme D'action

L’alamandine exerce ses effets en se liant au récepteur couplé aux protéines G de type D apparenté à Mas (MrgD). Cette interaction conduit à l’activation de voies de signalisation intracellulaires qui favorisent la vasodilatation et réduisent la pression artérielle. Le peptide a également des effets anti-inflammatoires et anti-fibrotiques, qui contribuent à ses propriétés cardioprotectrices .

Analyse Biochimique

Biochemical Properties

Alamandine plays a crucial role in various biochemical reactions, primarily within the renin-angiotensin system. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound binds to the Mas-related G protein-coupled receptor type D (MrgD), which mediates many of its biological effects. This interaction leads to the activation of signaling pathways that promote vasodilation and anti-inflammatory responses . Additionally, this compound has been shown to stimulate nitric oxide production, which further contributes to its vasodilatory effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cardiomyocytes, this compound has been observed to enhance contractility and prevent hypertrophy through the activation of the MrgD receptor . It also influences cell signaling pathways, such as the AMP-activated protein kinase/endothelial nitric oxide synthase axis, promoting osteogenic differentiation in osteoblasts . Furthermore, this compound has been shown to alleviate cardiac fibrosis and improve cardiac function in myocardial infarction models by inhibiting oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the MrgD receptor, leading to the activation of downstream signaling pathways. This interaction results in the production of nitric oxide and the activation of cyclic AMP, which mediate its vasodilatory and anti-inflammatory effects . This compound also modulates gene expression by influencing transcription factors such as FoxO1, which plays a role in cellular metabolism and stress responses . Additionally, this compound has been shown to inhibit the activation of transforming growth factor-beta, thereby preventing fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a long-lasting anti-hypertensive effect, with significant reductions in blood pressure and cardiac output observed for up to six hours after administration . The stability of this compound in plasma has been demonstrated, with its concentration remaining relatively constant over time . Long-term studies have shown that this compound can prevent cardiac remodeling and fibrosis in animal models of hypertension and myocardial infarction .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to enhance cardiomyocyte contractility and prevent hypertrophy in hypertensive rats . Higher doses may lead to adverse effects, such as hypotension and bradycardia . In models of doxorubicin-induced nephrotoxicity, this compound demonstrated protective effects at moderate doses, reducing oxidative stress and inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly within the renin-angiotensin system. It is generated from angiotensin A via angiotensin-converting enzyme 2 or directly from angiotensin-(1–7) through decarboxylation . This compound interacts with enzymes such as nitric oxide synthase, promoting the production of nitric oxide and enhancing vasodilation . It also influences metabolic flux by modulating the activity of AMP-activated protein kinase, which plays a role in cellular energy homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It binds to the MrgD receptor, which facilitates its uptake and distribution within target cells . This compound has been shown to accumulate in cardiovascular tissues, where it exerts its protective effects . Additionally, this compound can cross the blood-brain barrier, suggesting its potential role in central nervous system regulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with its receptor, MrgD . This compound has been shown to influence mitochondrial function by regulating mitophagy and glycolysis . It also affects the localization of key metabolic enzymes, such as hexokinase 2 and 6-phosphofructo-2-kinase, by modulating their autophagic degradation . These interactions contribute to the overall cellular effects of this compound, including its anti-fibrotic and cardioprotective properties.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’alamandine peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés sont protégés par des groupes spécifiques afin d’empêcher les réactions indésirables. Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et purifiée .

Méthodes de production industrielle

La production industrielle d’this compound implique une SPPS à grande échelle, qui permet la synthèse efficace et à haut rendement du peptide. Le processus est optimisé pour garantir la pureté et la cohérence du produit final. Des techniques analytiques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont utilisées pour confirmer l’identité et la pureté du peptide synthétisé .

Analyse Des Réactions Chimiques

Types de réactions

L’alamandine subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de ponts disulfures entre les résidus cystéine.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, convertissant l’this compound oxydée en sa forme réduite.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène ou d’autres agents oxydants peuvent être utilisés dans des conditions contrôlées.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers analogues d’this compound avec des séquences d’acides aminés modifiées, qui peuvent avoir des activités biologiques et des propriétés différentes .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.

Biologie : Étudié pour son rôle dans le système rénine-angiotensine et ses effets sur la santé cardiovasculaire.

Industrie : Utilisé dans le développement de nouveaux médicaments à base de peptides et d’agents thérapeutiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Angiotensine-(1-7) : Un autre peptide du système rénine-angiotensine avec des effets vasodilatateurs et cardioprotecteurs similaires.

Angiotensine II : Un peptide qui a des effets opposés à l’alamandine, favorisant la vasoconstriction et augmentant la pression artérielle.

Angiotensine A : Un précurseur de l’this compound, formé par la décarboxylation de l’angiotensine II.

Unicité

L’this compound est unique dans sa capacité à se lier spécifiquement au récepteur MrgD, ce qui la distingue des autres peptides du système rénine-angiotensine. Cette interaction spécifique permet à l’this compound d’exercer ses effets protecteurs sur le système cardiovasculaire sans les effets indésirables associés à d’autres peptides comme l’angiotensine II .

Activité Biologique

Alamandine, a heptapeptide derived from the renin-angiotensin system (RAS), has garnered attention for its diverse biological activities, particularly in cardiovascular and renal physiology. Structurally similar to angiotensin-(1-7), this compound differs by just one amino acid, which influences its receptor interactions and biological effects. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and related case studies.

This compound exerts its biological effects primarily through the activation of specific receptors, particularly the Mas-related G protein-coupled receptor member D (MrgD). This interaction initiates various intracellular signaling pathways that contribute to its physiological effects:

- Calcium Dynamics : this compound enhances cardiomyocyte contractility by improving calcium reuptake into the sarcoplasmic reticulum and reducing calcium spark rates in hypertensive models. This effect is mediated through CaMKII signaling pathways, highlighting its role in cardiac function regulation .

- Nitric Oxide Production : this compound treatment has been shown to induce significant nitric oxide (NO) production in cardiac cells. NO plays a crucial role in mediating vasodilation and improving cardiac output, suggesting that this compound may counteract the detrimental effects of angiotensin II .

- Oxidative Stress Reduction : this compound demonstrates protective effects against oxidative stress by modulating reactive oxygen species (ROS) levels. In studies involving Dahl salt-sensitive rats, this compound administration alleviated hypertension and renal damage associated with high-salt diets, indicating its potential as an antioxidant agent .

Biological Effects

The biological activity of this compound has been studied in various contexts, including hypertension and diabetic complications:

- Cardiovascular Health : this compound's ability to enhance cardiac contractility and reduce hypertrophic signaling pathways positions it as a potential therapeutic agent for heart failure and hypertension. In hypertensive rat models, this compound improved myocardial contractility and reduced pathological remodeling .

- Diabetic Retinopathy : Research indicates that this compound can restore impaired migration functions of CD34+ cells in patients with diabetic retinopathy. This suggests a role for this compound in promoting vascular repair mechanisms and mitigating complications associated with diabetes .

- Renal Protection : this compound has shown promise in protecting renal function under conditions of oxidative stress and hypertension. Studies have demonstrated that it reduces renal fibrosis and apoptosis in models of kidney injury induced by high-salt diets .

Case Studies

- Hypertensive Rat Model : In a study involving TGR (mREN2)27 rats, this compound was administered to assess its effects on cardiac function. Results indicated that treatment restored contractile function and normalized calcium dynamics in cardiomyocytes, supporting its therapeutic potential in managing hypertension-related cardiac dysfunction .

- Diabetic Patients : A clinical study observed that treatment with this compound improved endothelial function and reduced oxidative stress markers in patients with diabetic retinopathy. The findings suggest that this compound may enhance vascular health in diabetic populations by counteracting oxidative damage .

Summary of Findings

| Biological Activity | Mechanism | Model/System | Outcome |

|---|---|---|---|

| Cardiac Contractility | CaMKII signaling | Hypertensive rats | Improved contractility and calcium dynamics |

| Nitric Oxide Production | MrgD receptor activation | Cardiac myocytes | Enhanced vasodilation |

| Oxidative Stress Reduction | Antioxidant effects | Dahl SS rats | Alleviated renal damage |

| Vascular Repair | CD34+ cell migration | Diabetic retinopathy patients | Restored migration function |

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62N12O9/c1-6-22(4)32(37(58)49-29(18-25-19-44-20-46-25)38(59)52-16-8-10-30(52)39(60)61)51-35(56)28(17-24-11-13-26(53)14-12-24)48-36(57)31(21(2)3)50-34(55)27(47-33(54)23(5)41)9-7-15-45-40(42)43/h11-14,19-23,27-32,53H,6-10,15-18,41H2,1-5H3,(H,44,46)(H,47,54)(H,48,57)(H,49,58)(H,50,55)(H,51,56)(H,60,61)(H4,42,43,45)/t22-,23-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMYBFKDLPBYSO-GIGALADGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of alamandine?

A1: this compound exerts its biological effects by binding to the Mas-related G-protein-coupled receptor, member D (MrgD). []

Q2: How does this compound binding to MrgD affect nitric oxide (NO) production?

A2: In cardiomyocytes from C57BL/6 mice, this compound treatment increased NO production, which was blocked by the MrgD antagonist D-Pro7-Angiotensin-(1-7). [] This suggests that this compound binding to MrgD activates downstream signaling pathways, ultimately leading to increased NO production.

Q3: What is the role of AMP-activated protein kinase (AMPK) in this compound signaling?

A3: this compound-induced NO production was associated with increased AMPK phosphorylation in cardiomyocytes. [] Inhibiting either NO synthase or AMPK prevented the anti-hypertrophic effects of this compound, indicating that AMPK acts downstream of NO in this pathway. []

Q4: What are the downstream effects of this compound in the heart?

A4: this compound, via MrgD, activates AMPK/NO signaling, leading to various cardioprotective effects, including: [, , , ]

- Counteracting angiotensin II (Ang II)-induced hypertrophy: this compound prevents the development of cardiac hypertrophy in response to Ang II. [, ]

- Improving cardiac contractility: In hypertensive rats, this compound enhances cardiomyocyte contractility. []

- Protecting against reperfusion injury: this compound reduces infarct size, improves post-ischemic left ventricular function, and decreases apoptotic protein expression following ischemia/reperfusion injury. []

Q5: Does this compound affect other organs or systems?

A5: Yes, studies indicate that this compound exerts protective effects beyond the cardiovascular system. For instance, it attenuates hepatic fibrosis by modulating autophagy through NOX4-dependent reactive oxygen species (ROS). [] this compound also demonstrates neuroprotective effects in ischemic stroke models by reducing inflammation, oxidative stress, and neuronal apoptosis. []

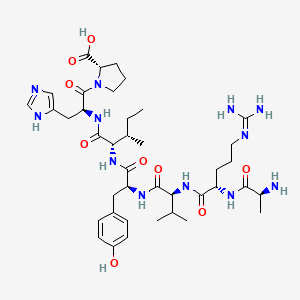

Q6: What is the amino acid sequence of this compound?

A6: this compound is a heptapeptide with the following amino acid sequence: Alanine-Arginine-Valine-Tyrosine-Isoleucine-Histidine-Proline. []

Q7: How does the structure of this compound differ from Angiotensin-(1-7)?

A7: this compound differs from Angiotensin-(1-7) by a single amino acid. While Angiotensin-(1-7) has aspartic acid at its N-terminus, this compound has alanine in that position. []

Q8: What is the molecular formula and weight of this compound?

A8: While the provided research papers don't explicitly mention the molecular formula and weight of this compound, these parameters can be easily determined based on its amino acid sequence using standard biochemical tools.

Q9: Is there any information available about the material compatibility and stability of this compound under various conditions?

A9: The provided research primarily focuses on the biological effects of this compound. Information regarding its compatibility with various materials or its stability under different storage conditions (e.g., temperature, pH) is not explicitly addressed. These aspects are crucial for developing stable formulations and ensuring the long-term efficacy of this compound-based therapies.

Q10: Does this compound possess any catalytic properties?

A10: this compound is a peptide hormone and doesn't exhibit inherent catalytic properties. Its biological activity stems from its interaction with the MrgD receptor, triggering downstream signaling cascades.

Q11: How does modifying the structure of this compound affect its activity?

A11: While the provided research doesn't delve into detailed SAR studies, the difference in activity between this compound and Angiotensin-(1-7) highlights the importance of the N-terminal amino acid. [] This suggests that even minor structural modifications can significantly impact this compound's binding affinity for MrgD and its subsequent biological activity. Dedicated SAR studies are crucial for designing this compound analogs with improved potency, selectivity, or pharmacokinetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.